1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea
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Overview
Description
1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea is a synthetic organic compound characterized by the presence of a bromophenyl group, a methylideneamino linkage, and a prop-2-enylthiourea moiety
Preparation Methods
The synthesis of 1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea typically involves the reaction of 2-bromobenzaldehyde with allylthiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to proteins or enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:
1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea: The presence of a chlorine atom instead of bromine can result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(Z)-(2-bromophenyl)methylideneamino]-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c1-2-7-13-11(16)15-14-8-9-5-3-4-6-10(9)12/h2-6,8H,1,7H2,(H2,13,15,16)/b14-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNSHIULDWHVTM-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C\C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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